molecular formula C17H16O3 B14688188 Propan-2-yl 2-benzoylbenzoate CAS No. 32017-66-6

Propan-2-yl 2-benzoylbenzoate

Cat. No.: B14688188
CAS No.: 32017-66-6
M. Wt: 268.31 g/mol
InChI Key: BNSGDAIIZKLSFE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-benzoylbenzoate is a high-purity chemical reagent intended for research use only. It is strictly for laboratory applications and is not approved for diagnostic, therapeutic, or personal use. This compound belongs to a class of aromatic keto-esters noted for their role in advanced material and fragrance science. Its structure is of particular interest in the development of "pro-fragrances," which act as delivery systems for fragrant compounds. These precursors slowly release aromatic molecules upon exposure to environmental factors such as light, helping to extend the longevity and stability of scents in various formulations . Beyond perfumery research, 2-benzoylbenzoate derivatives serve as valuable ligands in coordination chemistry. They are used to synthesize and study metal-organic complexes, which have applications in the development of new catalytic systems and functional materials . Researchers can utilize this compound to explore its physicochemical properties, reaction mechanisms, and potential applications in polymer and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32017-66-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

propan-2-yl 2-benzoylbenzoate

InChI

InChI=1S/C17H16O3/c1-12(2)20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

BNSGDAIIZKLSFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Propan 2 Yl 2 Benzoylbenzoate and Analogues

Esterification Approaches to 2-Benzoylbenzoate Derivatives

Esterification remains a fundamental and widely employed method for the synthesis of esters, including propan-2-yl 2-benzoylbenzoate. This section will elaborate on the direct and transesterification strategies utilized for this purpose.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier esterification, is a common method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven process necessitates strategies to favor the formation of the ester product, such as using an excess of one reactant or removing the water formed during the reaction. masterorganicchemistry.comathabascau.ca

The synthesis of this compound via this method involves the reaction of 2-benzoylbenzoic acid with isopropanol (B130326). The reaction is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgoperachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

To drive the equilibrium towards the product, an excess of isopropanol can be used. Another effective technique is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343). operachem.com The reaction is typically conducted under reflux conditions, with the temperature dictated by the boiling point of the alcohol or the azeotropic mixture. operachem.com

A study on the Fischer esterification of palm fatty acids with isopropanol under reactive distillation conditions, which continuously removes the water byproduct, reported a conversion of 80%. ucr.ac.cr While this study was not on 2-benzoylbenzoic acid, it demonstrates the feasibility and efficiency of using isopropanol in direct esterification under optimized conditions.

Table 1: Typical Catalysts and Conditions for Fischer-Speier Esterification

CatalystTypical ConditionsReference
Sulfuric Acid (H₂SO₄)Reflux with excess alcohol wikipedia.orgoperachem.com
p-Toluenesulfonic Acid (p-TsOH)Reflux with Dean-Stark trap (using toluene or benzene) wikipedia.orgoperachem.com
Lewis Acids (e.g., Scandium(III) triflate)Milder conditions, suitable for sensitive substrates wikipedia.org

Transesterification Strategies

Transesterification is another viable route for the synthesis of 2-benzoylbenzoate esters. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group of the ester. For the synthesis of this compound, a common starting material would be a more readily available ester, such as methyl 2-benzoylbenzoate, which is then reacted with isopropanol.

This method can be catalyzed by either acids or bases. The choice of catalyst depends on the specific substrates and desired reaction conditions. Research into the transesterification of various esters has shown that the process is effective, though specific studies focusing solely on the synthesis of this compound are not abundant in readily available literature.

A study on the transesterification of canola oil for biodiesel production utilized isopropanol as a co-solvent. researchgate.net While the primary alcohol was methanol (B129727), the study highlighted that the presence of isopropanol could influence the reaction kinetics. The optimal conditions for this related process were found to be 1.0 wt% KOH as a catalyst, a methanol to oil molar ratio of 6:1, and a reaction temperature of 30°C. researchgate.net These findings suggest that a base-catalyzed approach could be applicable for the transesterification of a 2-benzoylbenzoate ester with isopropanol.

Rearrangement Reactions in the Synthesis of 2-Benzoylbenzoate Esters

An innovative approach to the synthesis of 2-benzoylbenzoate esters involves the rearrangement of spirocyclic compounds. This methodology offers a regioselective route to the desired products under specific solvent conditions.

Solvent-Controlled Regioselective Rearrangements

Recent research has demonstrated a novel solvent-controlled regioselective rearrangement of spiroindane-1,3-diones to afford 2-benzoylbenzoate esters. This method provides a unique synthetic pathway that is highly dependent on the solvent system employed.

The synthesis of 2-benzoylbenzoate esters can be achieved through the rearrangement of 2-aryl-2-(methanesulfonyloxy)spiro[indane-1,3-dione] intermediates. These intermediates are generated in situ from the corresponding 2-aryl-2-hydroxyspiro[indane-1,3-dione]. The key step is a base-mediated rearrangement where the choice of solvent dictates the final product.

When the reaction is performed in an alcohol solvent, the corresponding 2-benzoylbenzoate ester is obtained. The proposed mechanism involves the nucleophilic attack of the alkoxide anion (from the alcohol solvent) on one of the carbonyl groups of the spiroindane-1,3-dione. This is followed by a ring-expansion rearrangement to form a diene intermediate, which then aromatizes to yield the final 2-benzoylbenzoate ester.

The choice of the alcohol solvent plays a crucial role in the outcome of the rearrangement reaction. Studies have shown that the steric hindrance of the alcohol can significantly affect the reaction yield.

For instance, when the rearrangement was conducted in methanol, the corresponding methyl 2-benzoylbenzoate was obtained in a 43% isolated yield. The use of n-butanol and isopropanol as solvents resulted in lower yields of the respective n-butyl and isopropyl 2-benzoylbenzoate esters. When a bulkier alcohol like tert-butanol (B103910) was used, only a trace amount of the product was observed. This trend indicates that less sterically hindered alcohols are more effective nucleophiles in this rearrangement, leading to higher product yields.

Table 2: Influence of Alcohol Solvent on the Yield of 2-Benzoylbenzoate Esters from Spiroindane-1,3-dione Rearrangement

Alcohol SolventProductIsolated Yield (%)
MethanolMethyl 2-benzoylbenzoate43
n-Butanoln-Butyl 2-benzoylbenzoateLower than methanol
IsopropanolThis compound Lower than methanol
tert-Butanoltert-Butyl 2-benzoylbenzoateTrace

This solvent-controlled regioselective rearrangement presents a sophisticated and modern approach to the synthesis of 2-benzoylbenzoate esters, including this compound, offering an alternative to traditional esterification methods.

Functionalization and Derivatization of the this compound Core

The core structure of this compound, featuring a benzophenone (B1666685) moiety linked to an isopropyl ester, offers multiple sites for chemical modification. These include the ester group and the two aromatic rings, allowing for a wide array of synthetic transformations.

Strategies for Introducing Varied Alkyl Moieties

The esterification of 2-benzoylbenzoic acid with various alcohols is a primary strategy for introducing diverse alkyl moieties. A recently developed method involves a solvent-controlled regioselective rearrangement of spiroindane-1,3-diones. nih.govnih.govacs.org When these reactions are conducted in the presence of an alcohol, they yield the corresponding 2-benzoylbenzoate ester. nih.govnih.govacs.org

This approach has been successfully employed to synthesize a range of 2-benzoylbenzoate esters, including the methyl, n-butyl, and isopropyl esters. acs.org The reaction with isopropanol specifically yields this compound. acs.org The steric hindrance of the alcohol has been observed to affect the reaction yield, with more sterically hindered alcohols like isopropanol and tert-butanol resulting in lower yields compared to methanol. acs.org

Below is a table summarizing the synthesis of various 2-benzoylbenzoate esters from a spiroindane-1,3-dione precursor, highlighting the effect of different alcohols on the reaction yield.

Alcohol SolventProductYield (%)
MethanolMethyl 2-benzoylbenzoate43
n-Butanoln-Butyl 2-benzoylbenzoateLower Yield
IsopropanolThis compoundLower Yield
tert-Butanoltert-Butyl 2-benzoylbenzoateTrace Amount

Table 1: Synthesis of 2-Benzoylbenzoate Esters using Various Alcohols. Data sourced from Tu et al. (2024). acs.org

Modifications of the Benzoyl and Benzoate (B1203000) Moieties

The two aromatic rings of the this compound core are amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The reactivity of these rings is influenced by the existing substituents: the benzoyl group on one ring and the ester-linked carbonyl group on the other. Both of these are deactivating, meta-directing groups.

One key modification is the hydrolysis of the ester group. For instance, the methyl ester of 2-benzoylbenzoate can be hydrolyzed under basic conditions to yield the corresponding 2-benzoylbenzoic acid. acs.org This reaction effectively removes the alkyl moiety and regenerates the carboxylic acid.

Furthermore, electrophilic substitution reactions such as nitration and halogenation can be performed on the aromatic rings. In the nitration of benzoic acid, the carboxyl group directs the incoming nitro group to the meta position. truman.edu This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and minimize the formation of ortho and para isomers. truman.edu Similarly, the benzoyl group in benzophenone is also a meta-director. Therefore, it is anticipated that the nitration of this compound would lead to substitution at the meta positions of both the benzoyl and benzoate rings.

Halogenation of alkylbenzoic acid esters has also been investigated. For example, benzylic halogenation can occur on alkyl substituents of the benzoic acid ester under specific conditions. google.comgoogle.com While this is not a direct modification of the aromatic ring itself, it highlights another avenue for functionalization. The direct halogenation of the aromatic rings would be expected to follow the same meta-directing influence of the existing carbonyl and ester groups.

The functionalization of benzophenone derivatives is a broad area of research, with various strategies reported for synthesizing and modifying these structures. nih.gov These methods, including cross-coupling reactions and directed C-H functionalization, could potentially be adapted for the modification of the this compound core. nih.govresearchgate.net

Mechanistic Investigations of Propan 2 Yl 2 Benzoylbenzoate Reactivity

Intramolecular Photochemical Rearrangement Pathways

The core photochemical process for 2-benzoylbenzoates involves an intramolecular hydrogen abstraction, a reaction characteristic of o-acylbenzophenones. This process is initiated from the triplet excited state and proceeds through short-lived biradical intermediates known as photoenols.

Upon absorption of ultraviolet light, propan-2-yl 2-benzoylbenzoate is promoted from its ground state (S₀) to a singlet excited state (S₁). Due to the presence of the benzophenone (B1666685) chromophore, which has a small energy gap between its n,π* singlet and triplet states, efficient intersystem crossing (ISC) occurs. This process populates the lowest triplet excited state (T₁). The triplet state is a diradical species with unpaired electrons on the carbonyl oxygen and the aromatic ring, making it highly reactive. The formation of the triplet state is a critical prerequisite for the subsequent intramolecular hydrogen abstraction reaction. The general mechanism for triplet state formation is a well-established phenomenon in the photochemistry of aromatic ketones. researchgate.netrsc.org The lifetime of the higher triplet excited state (Tn) for benzophenone derivatives has been measured to be in the range of 20-37 picoseconds. nih.gov

The triplet excited state of this compound undergoes a rapid intramolecular hydrogen atom abstraction from the ortho-methyl group of the benzoyl moiety (in analogous systems) to form a 1,4-biradical intermediate. figshare.com This biradical is a transient species with a very short lifetime. For a close analog, methyl 2-(2-methylbenzoyl)benzoate, this biradical intermediate exhibits a maximum absorption at 330 nm and has a lifetime of approximately 50 nanoseconds in methanol (B129727). figshare.com This biradical can then decay to form two geometric isomers of the photoenol, the Z- and E-enols.

The 1,4-biradical intermediate decays into two stereoisomeric photoenols, the Z-enol and the E-enol. figshare.com These photoenols are significantly longer-lived than the initial biradical and have distinct absorption spectra and decay kinetics. For methyl 2-(2-methylbenzoyl)benzoate, both the Z- and E-enols show a maximum absorption at 390 nm. figshare.com However, their lifetimes differ substantially. The Z-enol has a lifetime of 6.5 microseconds, while the E-enol is much longer-lived with a lifetime of 162 microseconds in methanol. figshare.com The decay of the Z-enol primarily involves a 1,5-hydrogen shift to regenerate the starting ketone. The E-enol can also revert to the ketone, a process that can be solvent-assisted. figshare.com

Table 1: Transient Species and their Properties for Methyl 2-(2-methylbenzoyl)benzoate figshare.com

Transient Species λmax (nm) Lifetime (τ) Decay Pathway
1,4-Biradical 330 50 ns Formation of Z- and E-photoenols
Z-Photoenol 390 6.5 µs 1,5-Hydrogen shift to regenerate ketone

Generation and Dynamics of 1,4-Diradical Intermediates (Photoenols)

Radical Processes and Intermediates

In the presence of a suitable hydrogen donor, such as 2-propanol, the excited state of 2-benzoylbenzoate esters can undergo intermolecular hydrogen abstraction. epa.govacs.org This process competes with the intramolecular rearrangement. The photolysis of 2-benzoylbenzoate esters in 2-propanol leads to the formation of a ketyl radical. This radical can then dimerize to form a benzpinacol product, specifically 3,3'-diphenylbiphthalidyl. epa.govacs.org The competition between intramolecular photoenolization and intermolecular hydrogen abstraction is dependent on the reaction conditions and the concentration of the hydrogen donor.

Spectroscopic Elucidation of Reaction Mechanisms

The identification and characterization of the short-lived intermediates in the photochemistry of this compound and its analogs rely heavily on time-resolved spectroscopic techniques.

Time-resolved spectroscopy is an indispensable tool for studying the mechanisms of photoinduced reactions, as it provides structural and kinetic information about transient species. epa.gov Techniques such as laser flash photolysis allow for the direct observation of the formation and decay of triplet states, biradicals, and photoenols. For instance, in the study of methyl 2-(2-methylbenzoyl)benzoate, laser flash photolysis was used to measure the absorption spectra and lifetimes of the 1,4-biradical and the Z- and E-photoenols, providing crucial data to build a comprehensive mechanistic model. figshare.com Time-resolved infrared (TRIR) spectroscopy is another powerful technique that can provide detailed structural information about these intermediates. epa.gov

Deuterium-Labeling Experiments for Mechanistic Probes

Deuterium-labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of hydrogen atoms. chem-station.com While specific deuterium-labeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such experiments can be inferred from studies on related aromatic ketones and photochemical reactions. researchgate.netrsc.orgthieme-connect.com

In the context of the photochemistry of this compound, a key reaction is the photoreduction of the ketone moiety. The photolysis of 2-benzoylbenzoate esters in the presence of a hydrogen donor, such as 2-propanol, has been shown to yield the corresponding alcohol. researchgate.netacs.org A deuterium-labeling experiment to probe this mechanism would involve using a deuterated hydrogen donor, for instance, 2-propanol-d8 (B1362042) (CD₃)₂CDOD.

If the reaction proceeds via a hydrogen abstraction mechanism, the deuterium (B1214612) atom from the deuterated solvent would be incorporated into the product. For this compound, this would result in the formation of a deuterated version of the corresponding secondary alcohol, where the hydrogen attached to the carbon bearing the hydroxyl group is replaced by deuterium.

Table 1: Hypothetical Deuterium-Labeling Experiment for this compound Photoreduction

ReactantsProposed IntermediateExpected Labeled ProductMechanistic Insight
This compound, (CD₃)₂CDODKetyl radicalPropan-2-yl 2-(deuterio(phenyl)methyl)benzoateConfirms hydrogen abstraction from the solvent.

The observation of deuterium incorporation in the product would provide strong evidence for a mechanism involving the abstraction of a hydrogen atom from the solvent by the excited ketone. This process is characteristic of the photoreduction of many aryl ketones. chempedia.info The initial step is the excitation of the benzoyl group to a triplet state, which then abstracts a hydrogen atom to form a ketyl radical. researchgate.netyoutube.com Subsequent radical-radical reactions would then lead to the final products. wikipedia.org

Comparative Mechanistic Studies with Related 2-Alkylaryl Ketones

The photochemical behavior of this compound can be contextualized by comparing it with the reactivity of other 2-alkylaryl ketones. A significant pathway for many such ketones possessing accessible γ-hydrogens is the Norrish Type II reaction. wikipedia.orgchemistnotes.com This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. youtube.comyoutube.com This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol. researchgate.net

In the case of this compound, the ester group's alkyl chain does not possess γ-hydrogens relative to the benzophenone carbonyl. Therefore, a classical Norrish Type II reaction involving the ester portion is not possible. The reactivity is thus dominated by intermolecular photoreduction in the presence of a hydrogen donor, as discussed previously. researchgate.netacs.org

However, comparing its reactivity to a related 2-alkylaryl ketone that does have γ-hydrogens highlights the structural features that dictate the reaction pathway. For example, a hypothetical 2-butanoylbenzoate ester would have γ-hydrogens available for abstraction.

Table 2: Comparative Photochemical Reactivity of 2-Aroylbenzoates

CompoundStructural FeaturePredominant Photochemical ReactionExpected Products
This compoundNo γ-hydrogens on ester chainIntermolecular Hydrogen Abstraction (in donor solvent)Alcohol resulting from ketone reduction. researchgate.netacs.org
Hypothetical Butyl 2-benzoylbenzoatePresence of γ-hydrogens on ester chainIntramolecular Hydrogen Abstraction (Norrish Type II)Alkene, Enol (from fragmentation), Cyclobutanol (from cyclization). chemistnotes.comyoutube.com

Studies on other aryl ketones have also explored intramolecular hydrogen abstraction from different positions, leading to various cyclized products. rsc.orgrsc.org The absence of such a pathway for this compound, due to the specific substitution pattern, channels its reactivity towards intermolecular processes. The photochemical behavior of related compounds like 2-phenylbenzimidazole, which can generate reactive oxygen species, also provides a broader context for the types of photochemical reactions aryl ketones can undergo. nih.gov The development of photocatalytic systems for deuteration further underscores the importance of understanding these fundamental photochemical mechanisms. nih.gov

Photochemical Transformations and Applications in Organic Synthesis

Propan-2-yl 2-benzoylbenzoate as a Photoremovable Protecting Group (PPG) Precursor

Photoremovable protecting groups (PPGs), also known as photolabile protecting groups, are moieties that can be cleaved from a molecule using light. wikipedia.org This technique offers a high degree of control, as the deprotection reaction is initiated by an external light source, avoiding the need for chemical reagents that could interfere with other functional groups in the molecule. wikipedia.org Esters of 2-benzoylbenzoic acid represent a class of compounds used for the photoprotection of primary and secondary alcohols. acs.org

The design of 2-benzoylbenzoate esters as PPGs is centered on the benzophenone-like chromophore within their structure. Key principles include:

Photoexcitation : The benzophenone (B1666685) portion of the molecule absorbs UV light, promoting it to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.

Hydrogen Abstraction : The excited triplet state is a powerful hydrogen abstractor. In the context of releasing an alcohol, this hydrogen atom is usually abstracted from the solvent or another hydrogen donor. acs.org

Intramolecular Reaction : The subsequent radical intermediate undergoes an intramolecular cyclization. This step is crucial as it leads to the formation of a stable lactone byproduct and the release of the desired alcohol. acs.org

Wavelength Compatibility : For the photorelease to be efficient, the absorption spectrum of the 2-benzoylbenzoate ester must overlap with the emission spectrum of the light source used. sigmaaldrich.com

The photolytic cleavage of 2-benzoylbenzoate esters to release alcohols proceeds through a well-defined mechanism involving radical intermediates. The process can follow two primary pathways. acs.org The general mechanism involves the initial excitation of the ester, followed by hydrogen abstraction from the solvent to create a radical intermediate. acs.org This radical then participates in the release of the alcohol.

A laser flash photolysis study of 2-benzoylbenzoate esters supports a deprotection mechanism that releases alcohols on a microsecond timescale. acs.org The steric hindrance of the alcohol group can affect the reaction; for instance, reactions with methanol (B129727) and n-butanol proceed with higher yields than with isopropanol (B130326), while tert-butanol (B103910) yields only trace amounts of product. acs.org

Table 1: Mechanistic Pathways for Photolytic Release of Alcohols

Step Pathway 1: Monomolecular Termination Pathway 2: Dimerization
1. Excitation & H-Abstraction The excited triplet state of the ester abstracts a hydrogen atom from the solvent, forming a radical intermediate (A). The excited triplet state of the ester abstracts a hydrogen atom from the solvent, forming a radical intermediate (A).
2. Intermediate Reaction Radical (A) abstracts a second hydrogen atom. Two radical (A) intermediates dimerize.
3. Cyclization & Release Intramolecular cyclization occurs, releasing the free alcohol and a lactone byproduct (B). Intramolecular cyclization of the dimer releases the free alcohol and a dimeric lactone byproduct (C).

Data sourced from The Journal of Organic Chemistry. acs.org

For a photolytic reaction to occur efficiently, the absorption bands of the photoinitiator must overlap with the emission spectrum of the light source, typically a medium-pressure mercury lamp for many UV-curing applications. sigmaaldrich.com Competing absorption by other components in the formulation should be minimal at the excitation wavelengths. sigmaaldrich.com Type II photoinitiators, a class to which benzophenones belong, typically absorb light in the UV-C (around 250 nm) and UV-A (300-350 nm) regions. polymerinnovationblog.comuvabsorber.com

The quantum yield (the efficiency of a photochemical process) is a critical parameter, but it can be challenging to predict as it is affected by numerous factors, including the molecular structure, solvent, pH, and the presence of quenchers. nih.govsemanticscholar.org For 2-benzoylbenzoate esters, the specific quantum yield for the release of propan-2-ol is not widely reported and would depend heavily on the precise reaction conditions.

Photoinitiated Processes

Beyond their use as protecting groups, 2-benzoylbenzoate esters also function as photoinitiators, which are compounds that generate reactive species (such as free radicals) upon exposure to light. sigmaaldrich.com These species can then initiate chemical reactions, most notably polymerization. polymerinnovationblog.comnih.gov

Photoinitiators are broadly classified into two types based on their mechanism of radical formation. sigmaaldrich.compolymerinnovationblog.com

Type I Photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals directly. sigmaaldrich.com

Type II Photoinitiators undergo a bimolecular reaction. The photoinitiator, in its excited state, interacts with a second molecule (a co-initiator or synergist, often an amine or alcohol) to generate free radicals through hydrogen abstraction. sigmaaldrich.compolymerinnovationblog.comuvabsorber.com

2-Benzoylbenzoate esters function as Type II photoinitiators. acs.orgresearchgate.net The mechanism for radical generation is as follows:

Absorption of Light : The 2-benzoylbenzoate ester absorbs a photon (UV light), promoting the benzophenone chromophore to an excited state. polymerinnovationblog.com

Hydrogen Abstraction : The excited-state initiator abstracts a hydrogen atom from a donor molecule (the co-initiator). polymerinnovationblog.comuvabsorber.com

Radical Formation : This hydrogen transfer process results in the formation of two radicals: one centered on the initiator and an alkylamino radical from the co-initiator, both of which can initiate polymerization. uvabsorber.com

The radicals generated from the 2-benzoylbenzoate initiator system are used to start free-radical polymerization. polymerinnovationblog.com This process is widely used in UV-curable inks, coatings, and adhesives. nih.gov The primary advantage of photopolymerization is the high degree of control; the reaction starts only when the system is exposed to light and can be stopped by removing the light source. polymerinnovationblog.com The radicals add to monomer double bonds, typically from acrylates or methacrylates, initiating a chain reaction that leads to the formation of a cross-linked polymer network. polymerinnovationblog.comanu.edu.au

Table 2: Typical Components of a Photoinduced Polymerization System

Component Example Role
Photoinitiator This compound Absorbs light and initiates radical formation. acs.org
Co-initiator (Synergist) Tertiary Amine Acts as a hydrogen donor to the excited photoinitiator. polymerinnovationblog.comuvabsorber.com
Monomer/Oligomer n-Butyl acrylate Provides the polymerizable double bonds to form the polymer network. anu.edu.au
Light Source Medium-Pressure Mercury Lamp Provides UV energy to excite the photoinitiator. sigmaaldrich.com

Propan 2 Yl 2 Benzoylbenzoate in Materials Science and Polymer Chemistry

Applications as Photoinitiators in Curable Compositions

Photoinitiators are compounds that, upon absorbing light energy, generate reactive species such as free radicals or cations. googleapis.com These species initiate polymerization reactions, converting liquid monomers and oligomers into solid, cross-linked polymers. Propan-2-yl 2-benzoylbenzoate functions as a Type II photoinitiator, where its excited state interacts with a co-initiator or hydrogen donor to produce the radicals necessary for polymerization. nih.govresearchgate.net This mechanism is characteristic of benzophenone (B1666685) and its derivatives. nih.govresearchgate.net

The transition from traditional mercury-vapor lamps to Light Emitting Diode (LED) technology for UV curing has driven the development of new photoinitiators. radtech.orgfinechemicals.com.cn LED lamps offer significant advantages, including longer life, lower energy consumption, and the absence of mercury. google.com However, they emit light over a narrow wavelength range, typically centered around 365, 395, or 405 nm. radtech.orggoogle.com

This compound and related benzoylbenzoic acid esters are particularly well-suited for these systems. google.com Their molecular structure can be tailored to have strong absorption in the 365-405 nm range, which aligns perfectly with the output of common LED sources. google.com This efficient absorption is crucial for initiating the curing process in liquid resin formulations used in coatings, inks, and additive manufacturing (3D printing). google.comepo.org

LED-curable resins are complex formulations typically containing several key components, as detailed in the table below.

ComponentExample Compound(s)Function in Resin System
Photoinitiator This compoundAbsorbs LED light to initiate polymerization.
Co-initiator/Amine Synergist Triethylamine, Ethyl 4-(dimethylamino)benzoateActs as a hydrogen donor to generate radicals with the excited photoinitiator. nih.gov
Monomers/Oligomers Acrylates, Methacrylates, Urethane AcrylatesThe polymerizable base of the resin that forms the final solid material. google.com
Photosensitizer (Optional) Thioxanthone derivativesCan be used to broaden the spectral sensitivity and improve efficiency. google.comepo.org
Additives Pigments, Fillers, StabilizersProvide color, modify mechanical properties, and enhance stability.

This table illustrates a typical composition of an LED-curable liquid resin system where this compound would be integrated.

The effectiveness of a photoinitiator is determined by its performance within the polymeric matrix during and after curing. For this compound, its performance is influenced by several factors inherent to its benzophenone-like structure. A key challenge in UV curing is oxygen inhibition, where atmospheric oxygen scavenges the initiating radicals, leading to incomplete surface cure. radtech.org Type II photoinitiators, when paired with amine synergists, can be effective at mitigating this issue by rapidly generating radicals.

The performance of this compound can be evaluated based on several research findings for related benzophenone derivatives:

Curing Efficiency: Benzophenone derivatives are known for their efficiency as photoinitiators. nih.gov By modifying the core structure, derivatives can be synthesized that exhibit red-shifted absorption and higher molar extinction coefficients, enhancing their performance under visible light or LED sources. researchgate.net

Solubility and Migration: As a relatively small molecule, its solubility in various monomer and oligomer systems is generally good. The use of polymeric or polymerizable photoinitiators can be an alternative strategy to reduce the migration of unreacted initiator from the cured material, which is a critical consideration in applications like food packaging. researchgate.net

Depth of Cure: The absorption characteristics of the photoinitiator package influence the depth to which light can penetrate and cure the resin. Acylphosphine oxides, another class of photoinitiators, are often combined with other initiators to achieve a good balance of surface and through-cure. radtech.org

Role in Polymer Synthesis and Modification

Beyond its use as a simple additive, the 2-benzoylbenzoate moiety can be chemically incorporated into polymer structures to impart specific functionalities.

Branched polymers possess unique physical properties compared to their linear counterparts, such as lower viscosity and higher solubility. amazonaws.com The architecture of these polymers can be precisely controlled by using specific types of monomers during synthesis.

The introduction of this compound into a curable formulation has a direct impact on the kinetics of polymerization and the subsequent formation of the polymer network. As a Type II photoinitiator, the rate of initiation is dependent on the concentration of both the initiator and the co-initiator, as well as the intensity of the light source.

The kinetics of the process can be summarized in the following key research findings:

Initiation Rate: The rate of polymerization is directly proportional to the efficiency of radical generation. For benzophenone-type systems, this efficiency is tied to the interaction with a hydrogen donor. nih.gov The choice of co-initiator can significantly affect the curing speed.

Network Formation: In multifunctional acrylate or methacrylate systems, the polymerization process leads to the formation of a highly cross-linked network. The kinetics of this process determine the final properties of the material. A rapid polymerization can trap unreacted functional groups, while a slower, more controlled cure can lead to a more uniform network structure. researchgate.net The specific radicals generated by the benzoylbenzoate system will influence how the polymer chains grow and connect.

Advanced Material Design Featuring 2-Benzoylbenzoate Moieties

The incorporation of 2-benzoylbenzoate moieties, either as pendant groups or at chain ends, is a powerful strategy for designing advanced functional materials. The photoactive nature of the benzophenone core allows the final polymer to be responsive to light.

One significant application is in creating photo-crosslinkable polymers. nih.gov A linear polymer containing pendant 2-benzoylbenzoate groups can be processed (e.g., cast into a film or spun into a fiber) and then subsequently cross-linked by exposure to UV light. In this process, the excited benzophenone group abstracts a hydrogen atom from a nearby polymer chain, creating a macroradical. The coupling of these macroradicals leads to the formation of a stable polymer network, significantly altering the material's mechanical and thermal properties. nih.govmdpi.com This method offers a convenient way to prepare polymer networks without the need for additional cross-linking agents. This approach has been used to create patterned surfaces and photodegradable polymer networks. nih.govmdpi.com

This strategy allows for the fabrication of a versatile class of materials where properties can be precisely controlled through the application of light, opening up possibilities in fields such as biocompatible materials, tissue engineering, and microfabrication. nih.gov

Coordination Chemistry of 2 Benzoylbenzoate Ligands

Synthesis of Metal Complexes with 2-Benzoylbenzoate

The synthesis of metal complexes involving 2-benzoylbenzoate and its derivatives typically involves the reaction of a metal salt with the corresponding 2-benzoylbenzoic acid in a suitable solvent. The coordination environment of the metal ion is often completed by other ligands, such as α-diimines, leading to the formation of mono- or dinuclear complexes. researchgate.net The nature of the final product can be influenced by factors such as the reaction medium, the substituents on the ligand, and the counter-ions present. researchgate.net

Copper(II) complexes of 2-benzoylbenzoic acid and its ortho-substituted derivatives have been synthesized and characterized. mdpi.com These syntheses often involve the reaction of a copper(II) salt, such as copper(II) nitrate (B79036) or perchlorate, with the desired 2-benzoylbenzoic acid derivative in the presence of a diimine ligand like 2,2′-bipyridine (bipy) or 1,10-phenanthroline (B135089) (phen). mdpi.com The reactions can yield dinuclear cationic complexes with varying stoichiometries, such as [Cu₂(diimine)₂(benzoate)₃]⁺. mdpi.com The formation of these complexes is facilitated by the high Lewis acidity of the Cu(II) ion. mdpi.com

General synthetic procedures for related copper(II) carboxylate complexes often involve refluxing a methanolic or ethanolic solution of the copper(II) salt and the carboxylic acid ligand. nih.govnih.gov The resulting solid complex can then be isolated by filtration, washed, and dried.

The 2-benzoylbenzoate ligand can adopt several coordination modes when binding to metal centers. The carboxylate group is the primary binding site and can coordinate in a monodentate, bidentate chelating, or bridging fashion. In dinuclear copper(II) complexes with ortho-substituted benzoates, two main coordination modes are observed: a bidentate μ₁,₃-bridge between two copper atoms and a monodentate bridging mode through one of the carboxylic oxygen atoms. mdpi.com

The flexibility of the carboxylate group, which is not always coplanar with the phenyl ring, allows for the formation of complex structures. mdpi.com The specific coordination mode adopted can be influenced by the steric and electronic effects of substituents on the benzoylbenzoate ligand and the nature of the other ligands in the coordination sphere. researchgate.net

Coordination Modes of Carboxylate Ligands in Metal Complexes
Coordination ModeDescriptionExample Complex Type
MonodentateThe carboxylate group binds to a single metal ion through one of its oxygen atoms.[Cu₂(bipy)₂(o-bromobenzoate)₃]⁺ mdpi.com
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.-
Bidentate Bridging (μ₁,₃)The two oxygen atoms of the carboxylate group bridge two different metal ions.[Cu₂(bipy)₂(o-chlorobenzoate)₃]⁺ mdpi.com
μ₄-CoordinationA tetracarboxylate linker that bridges four metal centers.[Cu₂(μ₄-dpa)(bipy)₂(H₂O)]n semanticscholar.org
μ₆-CoordinationA tetracarboxylate linker that bridges six metal centers.[Mn₂(μ₆-dpa)(bipy)₂]n semanticscholar.org

Catalytic Activities of 2-Benzoylbenzoate Metal Complexes

Metal complexes containing 2-benzoylbenzoate and related ligands have shown potential as catalysts in various oxidation reactions, mimicking the function of certain metalloenzymes.

Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to quinones. researchgate.net Synthetic copper complexes, including those with carboxylate ligands, have been studied as functional models of these enzymes. nih.gov The catalytic activity of these complexes is typically evaluated by monitoring the oxidation of a catechol substrate, such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), to its corresponding quinone. nih.govresearchgate.net

Dicopper complexes are often more effective mimics of catechol oxidase than their mononuclear counterparts. rsc.org The catalytic efficiency can be influenced by the ligand environment around the copper centers. For instance, a homonuclear dicopper complex with a salen-type ligand has demonstrated exceptionally high catechol oxidase activity, with a turnover number comparable to the native enzyme. nih.gov

Catalytic Activity of Selected Copper Complexes in Catechol Oxidation
ComplexSubstrateTurnover Number (kcat)Reference
[Cu₂L(NO₃)₂] (L = N,N'-bis(3-methoxysalicylidene)-1,3-propanediamine)3,5-di-tert-butylcatechol(3.89 ± 0.05) × 10⁶ h⁻¹ nih.gov
Dicopper complexes with poly-benzimidazole ligands3,5-di-tert-butylcatechol~45 h⁻¹ rsc.org

Catalase is an enzyme that catalyzes the dismutation of hydrogen peroxide into water and oxygen. researchgate.net Dinuclear metal complexes, particularly those of manganese and copper, have been investigated as mimics of catalase. researchgate.netmdpi.com The presence of two metal centers in close proximity can facilitate the two-electron transfer process required for H₂O₂ dismutation. mdpi.com

A dinuclear copper(II) complex, [Cu₂(L¹)(OH)], has been shown to exhibit catalase-like activity by measuring the evolution of dioxygen from a hydrogen peroxide solution. mdpi.com The catalytic activity of such complexes can be influenced by temperature. mdpi.com While dinuclear copper complexes with catalase activity are relatively rare, they represent a promising area of research for the development of antioxidant agents. mdpi.com

Structural Analysis of Coordination Compounds

In addition to X-ray diffraction, spectroscopic methods such as infrared (IR) and UV-visible spectroscopy are used to characterize these complexes. researchgate.netmdpi.com IR spectroscopy is useful for determining the coordination mode of the carboxylate group, as the separation between the asymmetric and symmetric stretching frequencies (ν_as(COO⁻) and ν_s(COO⁻)) can be indicative of its binding fashion. UV-visible spectroscopy provides information about the electronic transitions within the complex and can help to elucidate the geometry around the metal center. nih.gov

Selected Bond Distances (Å) and Angles (°) for a Dinuclear Copper(II) Complex with o-Bromobenzoate mdpi.com
Bond/AngleValue
Cu1-O11.961(3)
Cu1-O41.970(3)
Cu2-O21.968(3)
Cu1···Cu23.364(1)
O1-Cu1-N1174.4(1)
O4-Cu1-N2168.8(1)

Computational and Theoretical Chemistry Studies of Propan 2 Yl 2 Benzoylbenzoate

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in Propan-2-yl 2-benzoylbenzoate and the energies associated with its different spatial orientations, or conformations. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are employed to determine the most stable geometric parameters, including bond lengths, bond angles, and dihedral angles.

The conformational landscape of this compound is primarily dictated by the rotation around the ester linkage and the bond connecting the benzoyl group to the benzoate (B1203000) ring. The interplay of steric hindrance between the bulky isopropyl and benzoyl groups and electronic effects, such as conjugation between the aromatic rings, governs the preferred conformations.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC=O (ester)1.21 Å
C-O (ester)1.34 Å
O-C (isopropyl)1.48 Å
C=O (ketone)1.23 Å
C-C (inter-ring)1.50 Å
Bond AngleO-C-O (ester)123.5°
C-C-O (ester)110.2°
C-C=O (ketone)119.8°
Dihedral AngleC-C-C=O (benzoyl)45.2°

Note: The values in this table are hypothetical and representative of typical results from DFT calculations for similar aromatic esters.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for predicting the chemical reactivity of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and other reactivity descriptors, insights into the molecule's stability and reaction-prone sites can be gained. nih.govniscpr.res.in

For this compound, the HOMO is likely localized on the electron-rich benzoylbenzoate moiety, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl groups and the aromatic rings, highlighting the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: DFT-Calculated Reactivity Descriptors for this compound

DescriptorValue (eV)Interpretation
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.72Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.13Indicates high kinetic stability
Electronegativity (χ)4.285Overall electron-attracting tendency
Chemical Hardness (η)2.565Resistance to change in electron distribution
Electrophilicity Index (ω)3.57Propensity to accept electrons

Note: These values are illustrative and based on typical DFT calculations for organic molecules.

The analysis of these descriptors can guide the synthesis of new derivatives by identifying the most reactive sites for chemical modification. scilit.com

Modeling of Photochemical Reaction Pathways

The benzophenone (B1666685) moiety within this compound suggests a rich photochemistry. Computational modeling is instrumental in elucidating the complex reaction pathways that occur upon absorption of light.

Excited State Calculations and Energy Transfer Mechanisms

Upon photoexcitation, this compound is promoted from its ground electronic state (S0) to an excited singlet state (S1). Time-dependent DFT (TD-DFT) is a common method to calculate the energies and properties of these excited states. nih.govnih.gov A key process for benzophenone-containing molecules is efficient intersystem crossing (ISC) from the S1 state to a lower-energy triplet state (T1).

The T1 state is often responsible for the subsequent photochemical reactions. Computational models can map the potential energy surfaces of the excited states, identifying the pathways and barriers for these transitions. researchgate.netresearchgate.net

Simulation of Diradical Formation and Subsequent Transformations

The triplet state of the benzophenone unit can abstract a hydrogen atom from a suitable donor, such as the isopropyl group within the same molecule (intramolecular) or from a solvent molecule (intermolecular). This process leads to the formation of a diradical species. sigmaaldrich.com

Computational simulations can model the hydrogen abstraction step, calculating the activation energy and the geometry of the transition state. Subsequent transformations of the resulting diradical, such as cyclization or disproportionation, can also be investigated to predict the final photoproducts.

Computational Insights into Ligand-Metal Interactions in Coordination Chemistry

The carbonyl oxygen atoms of the ester and ketone groups in this compound can act as Lewis basic sites, enabling the molecule to function as a ligand and coordinate with metal ions. Computational chemistry provides a powerful lens to study these interactions. nih.gov

DFT calculations can be used to model the coordination complexes formed between this compound and various metal centers. These calculations can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), the strength of the metal-ligand bonds, and the effect of coordination on the electronic properties of the ligand. researchgate.net The analysis of molecular orbitals in the complex can reveal the nature of the bonding, whether it is predominantly electrostatic or involves significant orbital overlap.

Predictive Modeling for Novel this compound Derivatives

The insights gained from the computational studies described above can be leveraged for the predictive modeling of novel derivatives of this compound with tailored properties. By systematically modifying the structure of the parent molecule in silico—for example, by introducing different substituents on the aromatic rings—it is possible to screen for derivatives with enhanced characteristics.

For instance, if the goal is to design a more potent photosensitizer, computational models can predict how different functional groups will affect the energy of the triplet state and the efficiency of intersystem crossing. Similarly, if the aim is to develop a ligand with higher affinity for a specific metal ion, DFT calculations can guide the design of derivatives with optimized binding sites. This predictive approach can significantly accelerate the discovery and development of new functional molecules, saving time and resources compared to a purely experimental approach. mdpi.comresearchgate.netdntb.gov.ua

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of Propan-2-yl 2-benzoylbenzoate can be conceptually approached through the esterification of 2-benzoylbenzoic acid with propan-2-ol. Future research should focus on developing highly selective and efficient catalytic systems for this transformation. Investigating enzymatic catalysis, for instance, could offer a green and highly selective alternative to traditional acid-catalyzed methods. The development of continuous flow processes for the synthesis would also be a significant step towards scalable and industrially viable production.

Key research questions in this area would include the optimization of reaction conditions to maximize yield and purity, the exploration of novel catalysts to enhance reaction rates and selectivity, and the development of sustainable synthetic protocols that minimize waste and energy consumption.

Exploration of this compound in Advanced Photocatalysis

The benzophenone (B1666685) moiety within this compound suggests its potential as a photosensitizer. Benzophenone itself is a well-known photocatalyst, and future research could investigate whether this derivative retains or enhances this property. Studies could explore its use in light-driven organic transformations, such as C-H functionalization or cycloaddition reactions. Furthermore, its application in environmental remediation, for example, in the photocatalytic degradation of organic pollutants in water, represents a promising avenue of investigation.

Integration into Responsive Materials Systems

The structure of this compound, with its combination of aromatic rings and a flexible ester linkage, makes it a candidate for incorporation into responsive materials. These "smart" materials can change their properties in response to external stimuli such as light, heat, or pH. Future research could focus on integrating this compound into polymer backbones or as a dopant in liquid crystal systems. The photoresponsive nature of the benzophenone group could be harnessed to create materials with tunable optical or mechanical properties.

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The carbonyl groups in this compound present potential coordination sites for metal ions. The synthesis and characterization of coordination complexes with various transition metals could lead to novel catalysts. These metal complexes could be explored for their catalytic activity in a range of organic reactions, such as oxidations, reductions, and cross-coupling reactions. The steric and electronic properties of the this compound ligand could influence the reactivity and selectivity of the resulting metal catalysts. A study on a related compound, 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide, has shown the formation of a coordination polymer with cadmium(II), highlighting the potential for such interactions. researchgate.net

Synergistic Experimental and Computational Research Initiatives

To accelerate the discovery and development of applications for this compound, a close integration of experimental and computational research is crucial. Density Functional Theory (DFT) calculations could be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. Molecular docking studies, similar to those performed on other complex esters, could provide insights into its potential biological activity by predicting interactions with protein targets. This computational work would guide experimental efforts, leading to a more efficient and targeted research approach.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.